4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine
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Overview
Description
This compound belongs to a class of compounds known as trifluoromethylpyridines (TFMPs). TFMPs and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . This specific compound also contains a thiazol-2-amine group, which may contribute to its unique properties.Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives typically involve the introduction of TFMP groups within the structures of other molecules . The exact reactions would depend on the specific synthesis method used.Physical and Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure . For example, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, a related compound, has a boiling point of 50-55 °C/11 mmHg, a melting point of 16-20 °C, and a density of 1.524 g/mL at 25 °C .Scientific Research Applications
Dynamic Tautomerism and Divalent N(I) Character : Bhatia, Malkhede, and Bharatam (2013) studied N-(pyridin-2-yl)thiazol-2-amine, noting its versatile chemical functional unit in therapeutically important species. Their quantum chemical analysis revealed six competitive isomeric structures with a relative energy difference of ∼4 kcal/mol. Some structures possess divalent N(I) character, indicating competition between thiazole and pyridine groups for accommodating tautomeric hydrogen, showing electron donating properties (Bhatia, Malkhede, & Bharatam, 2013).
Oxidative C–H Functionalization for Biological Potency : Mariappan, Rajaguru, Roja, Muthusubramanian, and Bhuvanesh (2016) synthesized biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy. They used phenyliodine(III) bis(trifluoroacetate) as the oxidant, featuring a metal-free approach with a broad substrate scope (Mariappan et al., 2016).
Thermolysis for Heteroazine Fused Thiazole-2-Carbonitriles Synthesis : Koutentis, Koyioni, and Michaelidou (2013) described the thermolysis of several N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines, leading to the formation of thiazolopyridine-2-carbonitriles. They achieved moderate to near quantitative yields in a high-yielding two-step route to these compounds (Koutentis, Koyioni, & Michaelidou, 2013).
Substituted [1,3]Thiazolo[4,5-b]pyridines Synthesis : Thomae, Perspicace, Hesse, Kirsch, and Seck (2008) worked on an easy preparation of substituted 4-amino-5-cyano-1,3-thiazoles, which were used as starting materials for new substituted [1,3]thiazolo[4,5-e]pyridines and [1,3]thiazolo[4,5-d][1,2,3]triazines (Thomae et al., 2008).
Antifungal and Antibacterial Activities : Narayana, Raj, Ashalatha, and Kumari (2007) prepared novel 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines, demonstrating their excellent antifungal and antibacterial activities (Narayana et al., 2007).
Future Directions
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF6N3S/c12-6-1-5(11(16,17)18)2-19-8(6)7-3-22-9(21-7)20-4-10(13,14)15/h1-3H,4H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTDQWMXCSQRGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=CSC(=N2)NCC(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF6N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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